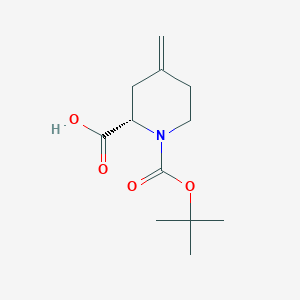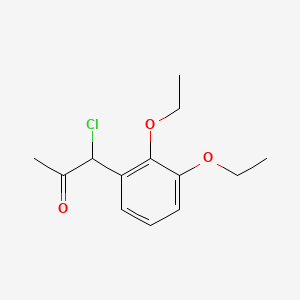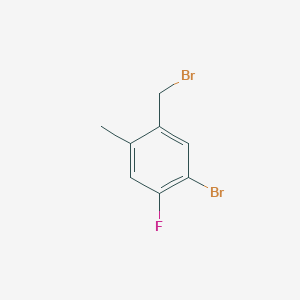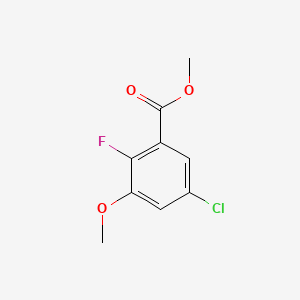
methyl (3S,5R)-4-oxoadamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-adamantanone-5-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-adamantanone-5-carboxylate typically involves the functionalization of adamantane. One common method is the methanolysis of adamantanone derivatives. For example, the methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . The reaction conditions often involve the use of methanol as a solvent and an acid or base catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for adamantane derivatives, including methyl 2-adamantanone-5-carboxylate, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing the yield and purity of the desired product while minimizing the use of expensive or hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-adamantanone-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl 2-adamantanone-5-carboxylate can yield 2-adamantanone-5-carboxylic acid, while reduction can produce 2-adamantanone-5-methanol.
Applications De Recherche Scientifique
Methyl 2-adamantanone-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of methyl 2-adamantanone-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 2-adamantanone-5-carboxylate include other adamantane derivatives such as:
- Methyl 1-adamantanone-5-carboxylate
- 2-Adamantanone-5-carboxylic acid
- 2-Methyleneadamantane
Uniqueness
Methyl 2-adamantanone-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl (3R,5S)-4-oxoadamantane-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3/t7?,8-,9+,12? |
Clé InChI |
DUPFRYAOGHZOCO-UVSREPBJSA-N |
SMILES isomérique |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3=O |
SMILES canonique |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)









![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)
